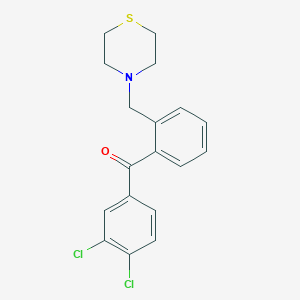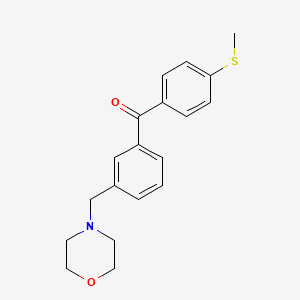
3-Morpholinomethyl-4'-thiomethylbenzophenone
Overview
Description
3-Morpholinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C19H19NO2S . It has a molecular weight of 325.43 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Morpholinomethyl-4’-thiomethylbenzophenone is complex, as indicated by its molecular formula C19H19NO2S . Unfortunately, the specific details about its molecular structure are not provided in the search results.Scientific Research Applications
Molecular Interaction Studies
Research on the derivatives of 1,2,4-triazoles, including morpholinomethyl derivatives, has provided insights into lp⋯π intermolecular interactions. These studies involve the synthesis and characterization of biologically active derivatives, highlighting the importance of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. The nature and energetics of these interactions have been characterized using advanced techniques, offering deeper insights into the behavior of these compounds at the molecular level (Shukla et al., 2014).
Pharmaceutical Research
Inhibitors of Phosphoinositide 3-Kinase : Morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, showcasing the utility of these compounds in the development of new therapeutic agents. The structure-activity relationship (SAR) data and in vivo profiling demonstrate their potential in tumor growth inhibition models (Alexander et al., 2008).
Antimicrobial Activity : The synthesis and evaluation of thiomorpholine derivatives have shown significant antimicrobial activity. These findings support the development of new, potent bioactive molecules with safer profiles and less toxicity (Kardile & Kalyane, 2010).
DNA-PK/PI3-K Inhibitory Activity : Analogues of morpholino derivatives have been synthesized to exhibit high potency against DNA-dependent protein kinase (DNA-PK) and potentiate the cytotoxicity of ionizing radiation in vitro, demonstrating their potential in cancer therapy (Cano et al., 2013).
Chemical Synthesis and Characterization
Desulfurization-Condensation Reactions : The desulfurization-condensation reactions involving thiocarbonyl compounds, including morpholine derivatives, have been explored. These reactions yield olefinic compounds alongside silver sulfide, indicating a method for synthesizing various olefinic structures (Shibuya et al., 1994).
Antitubercular Activity : Novel morpholine appended dibenzo[b,d]thiophene-1,2,3-triazoles have been synthesized and evaluated for antitubercular activity. The study highlights the effectiveness of these compounds against Mycobacterium tuberculosis, offering a pathway for the development of new antitubercular agents (Pulipati et al., 2016).
Mechanism of Action
Safety and Hazards
Safety precautions for handling 3-Morpholinomethyl-4’-thiomethylbenzophenone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and protected from moisture . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIIFHXPZZYYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643079 | |
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-32-7 | |
| Record name | Methanone, [4-(methylthio)phenyl][3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



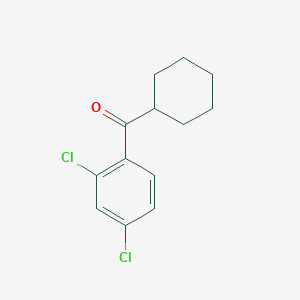
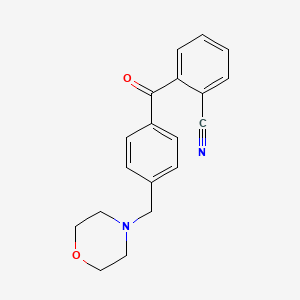
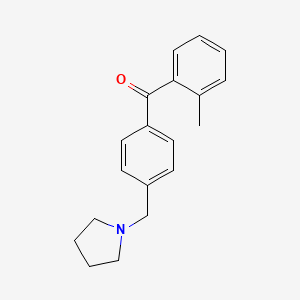
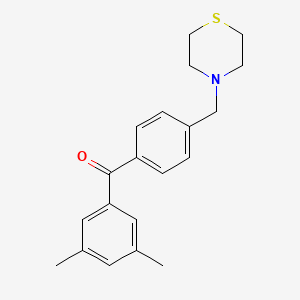

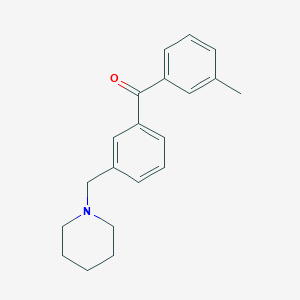

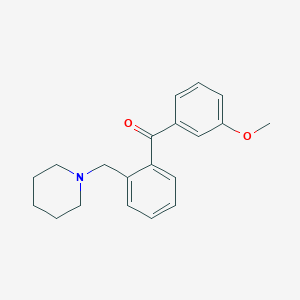
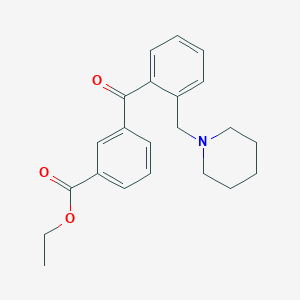


![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)

